molecular formula C8H17NO B1377393 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol CAS No. 1432680-77-7

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol

Cat. No.: B1377393
CAS No.: 1432680-77-7
M. Wt: 143.23 g/mol
InChI Key: IUNFLTXQCGMMKR-UHFFFAOYSA-N
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Description

“1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol” is a chemical compound with the CAS Number: 1432680-77-7 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 1-(1-(aminomethyl)cyclopropyl)-2-methylpropan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c1-6(2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3 . This indicates that the compound has a cyclopropyl group attached to a methylpropanol group via an aminomethyl bridge.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Development of Chiral Cyclopropane Units

Researchers have developed chiral cyclopropane units like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine. These units are key intermediates for synthesizing compounds with an asymmetric cyclopropane structure (Kazuta, Matsuda, & Shuto, 2002).

Biofuel Production

A study explored the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. This pathway could potentially lead to the efficient production of isobutanol, a biofuel, under anaerobic conditions (Bastian et al., 2011).

Synthesis of Stereocontrolled Aminoalkyl Cyclopropanes

Stereocontrolled approaches to synthesize racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes have been developed, highlighting the compound's potential in creating diverse chemical structures (Baird, Huber, & Clegg, 2001).

Antimalarial Activity

Compounds like 2-amino-3-arylpropan-1-ols, synthesized through the elaboration of trans-4-aryl-3-chloro-β-lactams, have been evaluated for their antiplasmodial activity against Plasmodium falciparum strains, indicating potential applications in malaria treatment (D’hooghe et al., 2011).

Synthesis of Cibenzoline Analogues

The synthesis of (+)-cibenzoline and analogues via catalytic enantioselective cyclopropanation using phenylalanine-derived disulfonamide demonstrates the compound's role in pharmaceutical synthesis (Miura, Murakami, & Imai, 2006).

Ring-Opening Methodologies

A study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles showcases a methodology applied in synthesizing inhibitors like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of Cyclopropyl Group Containing Amino Acids

Researchers have reported a new synthetic approach to a wide variety of cyclopropyl-substituted amino acids, highlighting the versatility of cyclopropane structures in synthesizing amino acids (Krass, Wessjohann, Yu, & Meijere, 1989).

Antifungal Compound Synthesis

A study synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showing high activity against Candida spp. strains, indicating the compound's potential in antifungal applications (Zambrano-Huerta et al., 2019).

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (Oral, Category 4), and it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .

Properties

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNFLTXQCGMMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CC1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
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